Lucitanib

描述

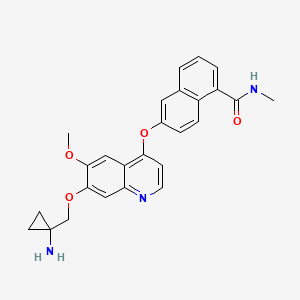

Structure

3D Structure

属性

IUPAC Name |

6-[7-[(1-aminocyclopropyl)methoxy]-6-methoxyquinolin-4-yl]oxy-N-methylnaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O4/c1-28-25(30)19-5-3-4-16-12-17(6-7-18(16)19)33-22-8-11-29-21-14-24(23(31-2)13-20(21)22)32-15-26(27)9-10-26/h3-8,11-14H,9-10,15,27H2,1-2H3,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDVHEFYRIWYQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC2=C1C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147356 | |

| Record name | Lucitanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1058137-23-7 | |

| Record name | Lucitanib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1058137-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lucitanib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1058137237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lucitanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11845 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lucitanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUCITANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP449XA4BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lucitanib's Core Mechanism of Action in Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucitanib is a potent, orally available small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) critically involved in tumor angiogenesis and proliferation. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in angiogenesis, focusing on its molecular targets, the signaling pathways it modulates, and the experimental evidence supporting its anti-angiogenic activity. Quantitative data on its inhibitory potency are summarized, and detailed methodologies for key in vitro and in vivo experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding of this compound's anti-angiogenic properties.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a crucial process in tumor growth, invasion, and metastasis. Tumors co-opt this physiological process to secure a supply of oxygen and nutrients essential for their expansion. Key signaling pathways that drive tumor angiogenesis are primarily mediated by vascular endothelial growth factor (VEGF), fibroblast growth factor (FGF), and platelet-derived growth factor (PDGF) and their respective receptor tyrosine kinases (RTKs).[1][2] this compound is a multi-kinase inhibitor designed to simultaneously block these critical pro-angiogenic pathways.[3][4]

Molecular Targets of this compound

This compound exerts its anti-angiogenic effects by potently and selectively inhibiting the tyrosine kinase activity of VEGFRs, FGFRs, and PDGFRs.[5] This multi-targeted approach is advantageous as it can overcome resistance mechanisms that may arise from the redundancy and crosstalk between these signaling pathways.[1][3]

Vascular Endothelial Growth Factor Receptors (VEGFRs)

The VEGF family of ligands and their receptors are central regulators of angiogenesis.[6] this compound inhibits VEGFR1, VEGFR2, and VEGFR3, thereby blocking the downstream signaling cascades that promote endothelial cell proliferation, migration, survival, and vascular permeability.[7][8]

Fibroblast Growth Factor Receptors (FGFRs)

The FGF/FGFR signaling axis is another key player in tumor angiogenesis and is also implicated in tumor cell proliferation and survival.[2] this compound's inhibition of FGFR1 and FGFR2 disrupts these processes and can also counteract resistance to anti-VEGF therapies, where the FGF pathway can act as an escape mechanism.[3][4]

Platelet-Derived Growth Factor Receptors (PDGFRs)

PDGF signaling, through PDGFRα and PDGFRβ, is primarily involved in the recruitment and maturation of pericytes, which are essential for the stabilization and functionality of newly formed blood vessels.[9][10] By inhibiting PDGFRs, this compound can lead to the destabilization of the tumor vasculature.

Quantitative Inhibitory Activity

The potency of this compound against its key molecular targets has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values from cell-free kinase assays are summarized in the table below, demonstrating this compound's potent activity in the nanomolar range.

| Target Kinase | IC50 (nM) |

| VEGFR1 | 7[8][11][12][13] |

| VEGFR2 | 25[8][11][12][13] |

| VEGFR3 | 10[8][11][12][13] |

| FGFR1 | 17.5[8][11][12][13] |

| FGFR2 | 82.5[8][11][12][13] |

| PDGFRα | 175[3] |

| PDGFRβ | 525[3] |

| c-KIT | 456[3] |

| CSF-1R | 5[3][13] |

Table 1: In vitro kinase inhibitory activity of this compound (IC50 values).

In cellular assays, this compound has been shown to potently inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF and bFGF, with IC50 values of 40 nM and 50 nM, respectively.[13]

Signaling Pathways Modulated by this compound

This compound's simultaneous inhibition of VEGFR, FGFR, and PDGFR signaling pathways disrupts the complex network of intracellular signaling that drives angiogenesis. The following diagrams illustrate the key pathways affected by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo Activity of this compound in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Activity of this compound in FGFR1/2 Amplified or Mutated Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. Targeting the PDGF signaling pathway in tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

Lucitanib's Inhibition of the FGFR1/2 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of lucitanib, a potent oral tyrosine kinase inhibitor (TKI), with a specific focus on its mechanism of action against the Fibroblast Growth Factor Receptor (FGFR) 1 and 2 signaling pathways. This compound is a multi-target inhibitor that also demonstrates significant activity against Vascular Endothelial Growth Factor Receptors (VEGFRs) 1-3 and Platelet-Derived Growth Factor Receptors (PDGFRs) α/β[1][2][3][4]. This dual inhibition of pro-angiogenic (VEGFR) and oncogenic driver (FGFR) pathways makes it a compound of significant interest in oncology research, particularly for tumors characterized by FGF pathway aberrations.

Core Mechanism of Action: FGFR Signaling Inhibition

The FGFR signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, migration, and survival[5]. Dysregulation of this pathway, often through gene amplification, activating mutations, or chromosomal translocations, is a known oncogenic driver in various cancers[1][2][5].

The pathway is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR on the cell surface. This event induces receptor dimerization and subsequent trans-phosphorylation of specific tyrosine residues within the intracellular kinase domain. This activation creates docking sites for downstream signaling proteins, primarily activating the RAS-MAPK-ERK and PI3K-AKT pathways, which in turn promote cell proliferation and survival[5][6].

This compound exerts its therapeutic effect by competitively binding to the ATP-binding pocket of the FGFR1 and FGFR2 tyrosine kinase domains. This action prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades, ultimately leading to the inhibition of tumor cell growth and proliferation.

References

- 1. In Vitro and In Vivo Activity of this compound in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Activity of this compound in FGFR1/2 Amplified or Mutated Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ascopubs.org [ascopubs.org]

- 5. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Lucitanib: A Technical Guide to its VEGFR1/2/3 Kinase Inhibitor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucitanib (also known as E-3810 or AL3810) is a potent, orally administered small-molecule tyrosine kinase inhibitor.[1] It selectively targets key pathways involved in tumor growth and angiogenesis, primarily through the inhibition of vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3, fibroblast growth factor receptors (FGFR) 1 and 2, and platelet-derived growth factor receptors (PDGFR) alpha and beta.[1][2] This technical guide provides an in-depth overview of this compound's inhibitory activity against VEGFR1/2/3, detailing its mechanism of action, quantitative inhibitory data, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Inhibition of VEGFR Signaling

The vascular endothelial growth factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] Tumors require a dedicated blood supply to grow and metastasize, making the VEGF pathway a prime target for cancer therapy.[1] this compound exerts its anti-angiogenic effects by inhibiting the three main VEGFRs:

-

VEGFR1 (Flt-1): Plays a role in the mobilization of hematopoietic stem cells and the recruitment of endothelial progenitor cells.

-

VEGFR2 (KDR/Flk-1): Considered the primary mediator of VEGF-driven angiogenic signals, including endothelial cell proliferation, migration, and survival.

-

VEGFR3 (Flt-4): Primarily involved in lymphangiogenesis, the formation of lymphatic vessels.

By binding to the ATP-binding site of these receptor tyrosine kinases, this compound blocks their autophosphorylation and subsequent activation of downstream signaling cascades.[3] The primary downstream pathways inhibited by this compound through VEGFR blockade include the MAPK and PI3K-AKT pathways, which are crucial for regulating cell proliferation, differentiation, and survival.[4]

Quantitative Inhibitor Activity

This compound has demonstrated potent and selective inhibition of VEGFR1, VEGFR2, and VEGFR3 in cell-free kinase assays. The half-maximal inhibitory concentrations (IC50) are in the nanomolar range, indicating high potency.[5]

| Target Kinase | IC50 (nM) |

| VEGFR1 | 7 |

| VEGFR2 | 25 |

| VEGFR3 | 10 |

| FGFR1 | 17.5 |

| FGFR2 | 82.5 |

Data sourced from cell-free assays.[5]

Experimental Protocols

Characterization of this compound's inhibitory activity involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro Kinase Assay (General Protocol)

While the specific proprietary protocol for determining this compound's IC50 values is not publicly available, a general methodology for an in vitro kinase assay can be described. These assays typically measure the transfer of a phosphate group from ATP to a substrate by the target kinase in the presence of varying concentrations of the inhibitor.

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of VEGFR1, VEGFR2, and VEGFR3.

Materials:

-

Recombinant human VEGFR1, VEGFR2, and VEGFR3 kinase domains.

-

A suitable substrate (e.g., a synthetic peptide).

-

Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or coupled to a detection system.

-

This compound at various concentrations.

-

Assay buffer (containing MgCl₂, DTT, etc.).

-

96-well plates.

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).

Methodology:

-

Preparation of Reagents: Prepare serial dilutions of this compound in DMSO. Prepare solutions of the kinase, substrate, and ATP in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the kinase, the substrate, and the different concentrations of this compound.

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

-

Termination of Reaction and Detection: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ADP produced. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays like ADP-Glo™, a reagent is added to convert ADP to ATP, which then drives a luciferase reaction, and the resulting light is measured.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration. The IC50 value is determined from the resulting dose-response curve.

Cellular Proliferation Assay

This assay evaluates the effect of this compound on the proliferation of cells that are dependent on VEGF signaling, such as Human Umbilical Vein Endothelial Cells (HUVECs).[5]

Objective: To assess the anti-proliferative activity of this compound in a cellular context.

Materials:

-

HUVEC or NIH3T3 cells.

-

Complete cell culture medium.

-

96-well cell culture plates.

-

This compound at various concentrations.

-

Recombinant human VEGF₁₆₅ (e.g., 50 ng/mL).[5]

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) colorimetric assay kit.[5]

Methodology:

-

Cell Seeding: Seed exponentially growing HUVEC or NIH3T3 cells into 96-well plates at a density of 3,000 to 6,000 cells per well in 100 µL of complete medium.[5]

-

Cell Attachment: Allow the cells to attach and grow for 24 hours.[5]

-

Treatment: Expose the cells to different concentrations of this compound in the presence or absence of VEGF₁₆₅ (50 ng/mL).[5]

-

Incubation: Incubate the cells for 72 hours.[5]

-

Viability Assessment: Evaluate the anti-proliferative effect using an MTS colorimetric assay, which measures the metabolic activity of viable cells.[5]

-

Data Analysis: Determine the concentration of this compound that inhibits cell proliferation by 50% (GI50) by plotting cell viability against the drug concentration.

Visualizations

VEGFR Signaling Pathway and Inhibition by this compound

Caption: this compound inhibits VEGFR signaling by blocking receptor autophosphorylation.

Experimental Workflow for In Vitro Kinase Assay

Caption: A typical workflow for determining the IC50 of this compound in an in vitro kinase assay.

Logical Relationship of this compound's Activity Characterization

Caption: The logical progression of testing this compound's anti-angiogenic activity.

Clinical Significance and Conclusion

This compound's potent inhibition of VEGFR1, 2, and 3, in addition to its activity against FGFRs and PDGFRs, makes it a promising anti-cancer agent.[1] Its mechanism of action, centered on disrupting tumor angiogenesis and directly inhibiting tumor cell proliferation in FGF-driven tumors, has been validated in preclinical models and early-phase clinical trials.[6][7] Clinical studies have shown modest antitumor activity in certain patient populations, such as those with HR+/HER2- metastatic breast cancer, particularly with FGFR1 amplification.[4][8] However, significant toxicity, notably hypertension and proteinuria, has also been observed, consistent with its potent anti-VEGFR activity.[4][8]

This technical guide provides a comprehensive overview of the core VEGFR inhibitory activity of this compound. The provided data and methodologies serve as a valuable resource for researchers and professionals in the field of oncology drug development, facilitating a deeper understanding of this multi-kinase inhibitor and its therapeutic potential.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. In Vitro and In Vivo Activity of this compound in FGFR1/2 Amplified or Mutated Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. This compound for the Treatment of HR+/HER2- Metastatic Breast Cancer: Results from the Multicohort Phase II FINESSE Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Downstream Effects of Lucitanib on PDGFRα/β Signaling: A Technical Guide

For Immediate Release

[City, State] – [Date] – Lucitanib, a potent oral inhibitor of multiple receptor tyrosine kinases, demonstrates significant activity against Platelet-Derived Growth Factor Receptors alpha (PDGFRα) and beta (PDGFRβ). This technical guide provides an in-depth analysis of the downstream signaling pathways modulated by this compound, offering valuable insights for researchers, scientists, and drug development professionals. Through a comprehensive review of preclinical and clinical data, this document outlines the core mechanism of action, presents quantitative data on its inhibitory effects, details relevant experimental protocols, and visualizes the intricate signaling cascades involved.

This compound is a multi-kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and PDGFRs, all of which are crucial mediators of tumor growth, angiogenesis, and metastasis.[1][2][3][4][5][6] Its action on PDGFRα and PDGFRβ disrupts key cellular processes by interfering with the downstream signaling pathways that regulate cell proliferation, survival, and migration.

Core Mechanism of Action

Upon binding of their cognate ligands (PDGFs), PDGFRα and PDGFRβ dimerize and undergo autophosphorylation of specific tyrosine residues within their intracellular domains. This activation creates docking sites for various signaling proteins containing Src homology 2 (SH2) domains, thereby initiating a cascade of downstream signaling events. The primary pathways activated by PDGFRs include the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway.[7][8][9][10] this compound exerts its therapeutic effect by binding to the ATP-binding pocket of the PDGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways.

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound against various kinases has been determined through in vitro assays. While specific IC50 values for the downstream effectors of PDGFRα/β are not consistently reported in publicly available literature, the inhibitory concentrations against the primary targets provide a strong indication of its efficacy.

| Target | IC50 (nM) |

| VEGFR1 | 7 |

| VEGFR2 | 25 |

| VEGFR3 | 10 |

| FGFR1 | 17.5 |

| FGFR2 | 82.5 |

| PDGFRα/β | <100 |

Note: The IC50 for PDGFRα/β is reported as being in the nanomolar range, with a dissociation constant (Kd) of <100 nM.[4][11] Further studies are required to delineate the precise IC50 values for downstream signaling molecules.

Preclinical studies have demonstrated that the combination of this compound with PI3K/AKT/mTOR inhibitors results in synergistic antitumor activity, suggesting that this compound's inhibition of upstream PDGFR signaling effectively sensitizes cancer cells to agents targeting these downstream pathways.[12]

Signaling Pathway Diagrams

To visually represent the mechanism of this compound's action, the following diagrams illustrate the PDGFRα/β signaling cascade and the points of inhibition by the drug.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. A Phase Ib Study of this compound (AL3810) in a Cohort of Patients with Recurrent and Metastatic Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Activity of this compound in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Study to Assess the Safety and Efficacy of the VEGFR-FGFR-PDGFR Inhibitor, this compound, Given to Patients With Metastatic Breast Cancer | Clinical Research Trial Listing [centerwatch.com]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What are the therapeutic candidates targeting PDGFR? [synapse.patsnap.com]

- 9. What PDGFRα inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 10. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. aacrjournals.org [aacrjournals.org]

The Discovery and Development of Lucitanib: A Multi-Kinase Inhibitor Targeting Angiogenesis and Tumor Growth

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Lucitanib (also known as E-3810 or AL3810) is a potent, orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases crucial for tumor growth and angiogenesis. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, key experimental data, and developmental history. This compound's unique targeting profile against Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-3), and Platelet-Derived Growth Factor Receptors (PDGFRα/β) positions it as a significant agent in the landscape of targeted cancer therapies.

Introduction: The Rationale for Multi-Kinase Inhibition

Solid tumors rely on a complex network of signaling pathways to sustain their growth, proliferation, and metastasis. Among these, angiogenesis—the formation of new blood vessels—is a critical process, primarily driven by the VEGF and FGF signaling pathways. The PDGFR pathway also plays a vital role in tumor microenvironment modulation and angiogenesis. Simultaneous inhibition of these pathways presents a compelling therapeutic strategy to overcome resistance mechanisms and achieve more durable anti-tumor responses. This compound was developed to address this by concurrently targeting these key pro-oncogenic and pro-angiogenic pathways.

Discovery and Corporate Development

This compound was originally discovered by Advenchen Laboratories. Subsequently, its development was advanced by Clovis Oncology, which acquired the global development and commercial rights (excluding China). In China, HaiHe Biopharma is responsible for the clinical development, manufacturing, and commercialization of this compound. The development of this compound has been a collaborative effort involving multiple research institutions and pharmaceutical companies. As an investigational drug, this compound is not yet approved by the U.S. Food and Drug Administration (FDA).

Mechanism of Action: Targeting Key Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting the tyrosine kinase activity of VEGFRs, FGFRs, and PDGFRs. This multi-targeted approach disrupts downstream signaling cascades involved in cell proliferation, survival, migration, and angiogenesis.

Inhibition of VEGFR Signaling

By targeting VEGFR1, VEGFR2, and VEGFR3, this compound blocks the signaling initiated by VEGF ligands. This leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor angiogenesis and starving the tumor of essential nutrients and oxygen.

Inhibition of FGFR Signaling

This compound's inhibition of FGFR1, FGFR2, and FGFR3 is particularly relevant in tumors with FGFR pathway aberrations, such as gene amplification or mutations. Dysregulation of FGFR signaling can drive tumor cell proliferation and survival. This compound's activity against these receptors directly counteracts these oncogenic signals.

Inhibition of PDGFR Signaling

The inhibition of PDGFRα and PDGFRβ by this compound impacts the tumor microenvironment, including pericyte function and interstitial fluid pressure, further contributing to the disruption of tumor vasculature and growth.

Figure 1: this compound's Mechanism of Action.

Preclinical Development

The preclinical evaluation of this compound demonstrated its potent and selective inhibitory activity against its target kinases and its anti-tumor efficacy in various cancer models.

Kinase Inhibition Profile

Biochemical assays were conducted to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases. These studies confirmed its high potency against VEGFR and FGFR family members.

| Kinase Target | IC50 (nM) |

| VEGFR1 | 7 |

| VEGFR2 | 25 |

| VEGFR3 | 10 |

| FGFR1 | 17.5 |

| FGFR2 | 82.5 |

| CSF-1R | 5 |

| PDGFRα | 175 |

| c-Kit | 456 |

| PDGFRβ | 525 |

| Table 1: In vitro kinase inhibitory activity of this compound.[1] |

In Vitro Cellular Assays

The biological activity of this compound was assessed in various cell-based assays, demonstrating its ability to inhibit key cellular processes involved in tumor growth and angiogenesis.

This compound's anti-angiogenic potential was evaluated by its ability to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with VEGF and basic FGF (bFGF).

Experimental Protocol: HUVEC Proliferation Assay (MTS-based)

-

Cell Seeding: HUVECs are seeded into 96-well plates at a density of 3,000 to 6,000 cells per well in complete medium and allowed to adhere for 24 hours.

-

Treatment: The medium is replaced with fresh medium containing various concentrations of this compound, with or without the addition of stimulating factors such as VEGF (50 ng/mL) or bFGF (20 ng/mL).

-

Incubation: The plates are incubated for 72 hours.

-

MTS Assay: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well and incubated for 1-4 hours to allow for the conversion of MTS to formazan by metabolically active cells.

-

Data Acquisition: The absorbance is measured at approximately 490 nm using a microplate reader. The results are expressed as a percentage of the proliferation of untreated control cells.

This compound potently inhibited VEGF- and bFGF-stimulated HUVEC proliferation with IC50 values of 40 nM and 50 nM, respectively.[1]

Figure 2: HUVEC Proliferation Assay Workflow.

In Vivo Tumor Models

The anti-tumor efficacy of this compound was evaluated in various human tumor xenograft models in immunocompromised mice. These studies demonstrated dose-dependent tumor growth inhibition across a range of cancer types.

Experimental Protocol: Subcutaneous Xenograft Model

-

Cell Preparation: Human tumor cells (e.g., NCI-H1581 lung cancer cells) are cultured, harvested, and resuspended in an appropriate medium, sometimes mixed with Matrigel.

-

Implantation: A specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into treatment and control groups. This compound is administered orally, typically once daily, at various dose levels (e.g., 2.5, 5, 10, 20 mg/kg/day).

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.

In a xenograft model using FGFR1-amplified NCI-H1581 lung cancer cells, oral administration of this compound at 5, 10, and 20 mg/kg/day resulted in significant tumor growth inhibition.[2] this compound has also shown a broad spectrum of activity in xenograft models of colon, ovarian, and renal carcinomas.[3]

Clinical Development

This compound has been evaluated in several clinical trials across various solid tumors. The clinical development program has focused on identifying the optimal dose and schedule, as well as determining its efficacy in specific patient populations.

Phase I/IIa First-in-Human Study (NCT01283945)

This open-label, dose-escalation study was designed to determine the maximum tolerated dose (MTD), recommended dose, safety, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors.[4]

-

Dose Escalation: Doses ranging from 5 to 30 mg once daily were evaluated.[4]

-

MTD and Recommended Dose: The MTD was determined, and a recommended dose for further studies was established. Dose-limiting toxicities were primarily related to VEGF inhibition.[4]

-

Efficacy: Clinical activity was observed, with partial responses seen in various tumor types. Notably, in patients with FGF-aberrant breast cancer, the objective response rate (ORR) was 50% (6 out of 12 patients), with a median progression-free survival (PFS) of 40.4 weeks.[4][5] In a broader group of patients with angiogenesis-sensitive tumors, the ORR was 26%, with a median PFS of 25 weeks.[4][6]

-

Safety: The most common treatment-related adverse events included hypertension, asthenia, and proteinuria.[4]

Phase II FINESSE Study in Metastatic Breast Cancer (NCT02053636)

The FINESSE trial was a multicenter, open-label, phase II study that evaluated the efficacy and safety of single-agent this compound in patients with HR+/HER2- metastatic breast cancer, stratified into three cohorts based on FGFR1 and 11q amplification status.[2]

| Cohort | Genetic Profile | Number of Patients | Objective Response Rate (ORR) |

| 1 | FGFR1 amplified | 32 | 19% |

| 2 | FGFR1 non-amplified, 11q amplified | 18 | 0% |

| 3 | FGFR1 and 11q non-amplified | 26 | 15% |

| Table 2: Efficacy of this compound in the FINESSE Study.[2] |

Exploratory biomarker analyses suggested that patients with high-level FGFR1 amplification or high FGFR1 expression may derive greater benefit from this compound treatment.[2] The most frequent adverse events were hypertension (87%), hypothyroidism (45%), nausea (33%), and proteinuria (32%).[2][7]

Other Clinical Investigations

This compound has also been investigated in other solid tumors, including non-small cell lung cancer and nasopharyngeal carcinoma, both as a monotherapy and in combination with other agents.[6][8][9]

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has an oral bioavailability suitable for once-daily dosing.

| Parameter | Value |

| Tmax (Time to maximum concentration) | - |

| Cmax (Maximum concentration) | Dose-dependent increase |

| AUC (Area under the curve) | Dose-dependent increase |

| t1/2 (Half-life) | 31-40 hours |

| Table 3: Pharmacokinetic Parameters of this compound.[4] |

A population pharmacokinetic model described this compound's pharmacokinetics as a two-compartment model with zero-order release, first-order absorption, and first-order elimination.

Conclusion and Future Directions

This compound is a promising multi-kinase inhibitor with a well-defined mechanism of action targeting key pathways in tumor growth and angiogenesis. Preclinical studies have demonstrated its potent anti-tumor activity, which has been translated into clinical responses in various solid tumors, particularly those with FGF pathway aberrations. While clinical development is ongoing to further define its role in oncology, this compound's unique targeting profile holds the potential to offer a valuable therapeutic option for patients with difficult-to-treat cancers. Future research will likely focus on identifying predictive biomarkers to select patients most likely to respond to this compound and exploring rational combination therapies to enhance its anti-tumor efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Phase I/IIa study evaluating the safety, efficacy, pharmacokinetics, and pharmacodynamics of this compound in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. A Phase Ib Study of this compound (AL3810) in a Cohort of Patients with Recurrent and Metastatic Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound for the Treatment of HR+/HER2- Metastatic Breast Cancer: Results from the Multicohort Phase II FINESSE Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. First patient dosed in the Phase Ib clinical trial of this compound by HaiHe Biopharma combined with Toripalimab [haihepharma.com]

- 9. Orphanet : Research and trials [orpha.net]

In Vitro Characterization of Lucitanib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Lucitanib, a potent oral inhibitor of multiple receptor tyrosine kinases. The document outlines the inhibitory activity of this compound against its key targets, details the experimental methodologies used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Inhibitory Activity of this compound

This compound demonstrates potent inhibitory activity against Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs). Its inhibitory effects on other kinases, such as Platelet-Derived Growth Factor Receptors (PDGFRs) and Colony-Stimulating Factor 1 Receptor (CSF-1R), have also been characterized. The following tables summarize the in vitro inhibitory activities of this compound.

Table 1: IC50 Values of this compound Against Primary Kinase Targets

| Target | IC50 (nM) | Assay Type |

| VEGFR1 | 7 | Cell-free kinase assay |

| VEGFR2 | 25 | Cell-free kinase assay |

| VEGFR3 | 10 | Cell-free kinase assay |

| FGFR1 | 17.5 | Cell-free kinase assay |

| FGFR2 | 82.5 | Cell-free kinase assay |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free system.[1]

Table 2: Inhibitory Activity of this compound Against Other Kinase Targets

| Target | Inhibition Metric | Value (µM) |

| PDGFRα | Ki | 0.11 |

| PDGFRβ | IC50 | 0.525 |

| CSF-1R | IC50 | 0.005 |

| c-KIT | IC50 | 0.456 |

Ki values represent the inhibition constant, and IC50 values represent the half-maximal inhibitory concentration.

Key Signaling Pathways Targeted by this compound

This compound exerts its anti-angiogenic and anti-tumor effects by inhibiting key signaling pathways involved in cell proliferation, survival, and migration. The primary pathways affected are the VEGFR and FGFR signaling cascades.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) binding to its receptor (VEGFR) triggers a signaling cascade that is crucial for angiogenesis. This compound inhibits the autophosphorylation of VEGFR, thereby blocking downstream signaling.

Caption: VEGFR signaling pathway and the inhibitory action of this compound.

FGFR Signaling Pathway

Fibroblast Growth Factor (FGF) signaling is also critical for tumor cell proliferation and survival. This compound's inhibition of FGFR blocks these downstream effects.

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

In Vitro Kinase Assay (Representative Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against its target kinases (e.g., VEGFR2, FGFR1). Specific conditions may vary depending on the kinase.

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a 10X kinase buffer (e.g., 50 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA, 4 mM EDTA).[2] A 1X working solution is prepared by dilution in water.

-

Reconstitute the recombinant kinase (e.g., human VEGFR2 or FGFR1) in 1X kinase buffer to the desired concentration.

-

Prepare a stock solution of the substrate (e.g., Poly(Glu,Tyr) 4:1) in water.

-

Prepare a stock solution of ATP in water.

-

Prepare serial dilutions of this compound in DMSO, followed by a final dilution in 1X kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

-

-

Assay Procedure:

-

To the wells of a 96-well plate, add the 1X kinase buffer.

-

Add the diluted this compound or vehicle (DMSO) to the respective wells.

-

Add the diluted kinase to all wells except the "blank" controls.

-

Pre-incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Detection and Analysis:

-

Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution containing EDTA).

-

Measure the kinase activity using a suitable detection method. For example, in an ADP-Glo™ assay, the amount of ADP produced is measured via a luminescent signal.[3][4]

-

The percentage of inhibition is calculated for each this compound concentration relative to the vehicle control.

-

IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

HUVEC Proliferation Assay

This assay measures the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with pro-angiogenic factors like VEGF or basic FGF (bFGF).

References

Lucitanib's Activity in FGF-Aberrant Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical and clinical activity of lucitanib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-3), and platelet-derived growth factor receptors (PDGFRα/β), with a specific focus on its efficacy in cancers harboring fibroblast growth factor (FGF) pathway aberrations.[1][2]

Core Mechanism of Action

This compound exerts its anti-tumor effects through the simultaneous inhibition of multiple critical signaling pathways involved in tumor growth, proliferation, and angiogenesis.[2] In FGF-aberrant cancers, where tumor growth is driven by alterations in FGF receptors, this compound's targeted inhibition of FGFR1-3 is a key mechanism of its therapeutic action.[3][4] The dual blockade of both VEGFR and FGFR pathways may offer a synergistic anti-tumor effect, addressing both direct tumor proliferation and the blood supply that sustains it.[3][4]

Preclinical Activity of this compound

In vitro and in vivo studies have demonstrated this compound's potent activity against cancer models with FGF aberrations.

In Vitro Potency

This compound has shown significant growth-inhibitory effects in various cancer cell lines with FGFR1 amplification or FGFR2 mutations/amplification.[3][4] The half-maximal inhibitory concentrations (IC50) highlight its potency in these genetically defined contexts.

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | FGFR Status | This compound IC50 (µM) |

| NCI-H1581 | Lung Cancer | FGFR1 Amplified | 0.14 |

| DMS114 | Lung Cancer | FGFR1 Amplified | Not Specified, but among the most sensitive |

| Other Lung Cancer Lines | Lung Cancer | Lower FGFR1 copy number (≤2) | Higher IC50 values |

| FGFR1 amplified and FGFR2 amplified or mutated cancer cell lines | Various | FGFR1 amplified, FGFR2 amplified or mutated | 0.045–3.16 |

| Tumor type cell lines with wt FGFR1 and wt FGFR2 | Various | Wild-type FGFR1 and FGFR2 | 3–23 |

Data sourced from multiple preclinical studies.[4][5]

In Vivo Efficacy in Xenograft Models

Animal models have corroborated the in vitro findings, demonstrating significant tumor growth inhibition with this compound treatment, particularly in models with FGFR1 amplification.[3][5]

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models

| Xenograft Model | Cancer Type | FGFR Status | This compound Dose (mg/kg/day) | Tumor Growth Inhibition (T/C%) |

| NCI-H1581 | Lung Cancer | FGFR1 Amplified | 5 | 24 |

| NCI-H1581 | Lung Cancer | FGFR1 Amplified | 10 | 21 |

| NCI-H1581 | Lung Cancer | FGFR1 Amplified | 20 | 16 |

| DMS114 | Lung Cancer | FGFR1 Amplified | 5 | 20 |

| H1299 | Lung Cancer | FGFR1 Non-amplified | 5 | 41 |

T/C% represents the median tumor volume of the treated group divided by the median tumor volume of the control group. Data from studies in nude mice bearing xenografts.[5][6]

Clinical Activity and Patient Response

Clinical trials have evaluated the efficacy and safety of this compound in patients with advanced solid tumors, including those with FGF pathway alterations.

Trials in FGF-Aberrant Breast Cancer

Multiple studies have investigated this compound in metastatic breast cancer patients with FGF aberrations, such as FGFR1 amplification or amplification of the 11q13 locus containing FGF ligands.[1][7]

Table 3: Clinical Efficacy of this compound in FGF-Aberrant Breast Cancer

| Study Phase | Patient Population | FGF Aberration | Key Efficacy Endpoint | Result |

| Phase I/II (First-in-Human) | Heavily pretreated metastatic breast cancer | FGFR1 or FGF3/4/19 gene amplification | Overall Response Rate (ORR) | 50% (6/12 patients) |

| Phase I/II (First-in-Human) | Heavily pretreated metastatic breast cancer | FGFR1 or FGF3/4/19 gene amplification | Median Progression-Free Survival (PFS) | 40.4 weeks |

| Phase II (FINESSE) | HR+/HER2- metastatic breast cancer | FGFR1 amplified | Overall Response Rate (ORR) | 19% |

| Phase II (FINESSE) - Exploratory Analysis | HR+/HER2- metastatic breast cancer | High-level FGFR1 amplification (≥4 copy-number variation) | Overall Response Rate (ORR) | 22% (vs. 9% in those without high amplification) |

| Phase II (FINESSE) - Exploratory Analysis | HR+/HER2- metastatic breast cancer | High expression of FGFR1 (IHC, H-score ≥50) | Overall Response Rate (ORR) | 25% (vs. 8% in FGFR1-low cancers) |

Data compiled from various clinical trial reports.[1]

Trials in Other FGF-Aberrant Cancers

This compound has also been investigated in other solid tumors with FGF pathway alterations, such as non-small cell lung cancer (NSCLC).[2][8] A Phase 2 study was initiated to assess this compound in patients with FGFR1-amplified squamous NSCLC.[2][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of research findings.

In Vitro Cell Proliferation Assay

-

Cell Culture: Cancer cell lines with known FGFR status are cultured in appropriate media and conditions.

-

Drug Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound.

-

Viability Assessment: After a set incubation period (e.g., 72 hours), cell viability is measured using a standard assay such as MTT or CellTiter-Glo.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Implantation: Human cancer cell lines are subcutaneously injected into the flanks of the mice.

-

Tumor Growth and Randomization: When tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally at various doses, typically once daily. The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) with calipers.

-

Endpoint: The study concludes after a predetermined period or when tumors in the control group reach a maximum size. Tumor growth inhibition is calculated.[9]

Clinical Trial Protocol for FGF-Aberrant Cancers (General Framework)

-

Patient Selection: Patients with advanced or metastatic solid tumors who have progressed on standard therapies are screened.[7][8] Key inclusion criteria often include histologically confirmed malignancy with a documented FGF pathway aberration (e.g., FGFR1 amplification determined by FISH).[7][8][10]

-

Study Design: Studies are often designed as open-label, single-arm, or randomized phase II trials.[7][8]

-

Treatment: this compound is administered orally at a specified starting dose and schedule (e.g., 10 or 15 mg once daily).[7][11]

-

Efficacy Assessment: Tumor responses are evaluated according to RECIST criteria at baseline and regular intervals.[8] Primary endpoints typically include Overall Response Rate (ORR).[8] Secondary endpoints may include Progression-Free Survival (PFS), Duration of Response (DoR), and Overall Survival (OS).[7]

-

Safety Monitoring: Adverse events are monitored and graded according to standard criteria (e.g., CTCAE).[11] Common adverse events include hypertension, hypothyroidism, nausea, and proteinuria.[1][11]

Visualizing the Core Concepts

FGF Signaling Pathway and this compound's Mechanism of Action

Caption: this compound inhibits FGFR and VEGFR signaling pathways.

Preclinical Experimental Workflow

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Clovis Oncology Announces First Patient Enrolled In this compound Phase 2 Study In Squamous Non-small Cell Lung Cancer - BioSpace [biospace.com]

- 3. In Vitro and In Vivo Activity of this compound in FGFR1/2 Amplified or Mutated Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Activity of this compound in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. ascopubs.org [ascopubs.org]

- 8. ascopubs.org [ascopubs.org]

- 9. researchgate.net [researchgate.net]

- 10. A Study to Assess the Safety and Efficacy of the VEGFR-FGFR-PDGFR Inhibitor, this compound, Given to Patients With Metastatic Breast Cancer | Clinical Research Trial Listing [centerwatch.com]

- 11. researchgate.net [researchgate.net]

Lucitanib: A Multi-Kinase Inhibitor Modulating the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Lucitanib is a potent, oral, multi-kinase inhibitor that targets key signaling pathways involved in tumor angiogenesis, proliferation, and immune evasion. By selectively inhibiting Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-3), and Platelet-Derived Growth Factor Receptors (PDGFRα/β), this compound exerts a multi-faceted anti-cancer effect. This technical guide provides a comprehensive overview of this compound's mechanism of action, its role in modulating the tumor microenvironment (TME), and a summary of key preclinical and clinical findings. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.

Introduction to this compound

This compound (formerly E-3810) is a small molecule tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in a range of preclinical models and clinical trials.[1][2] Its primary mechanism of action is the potent and selective inhibition of key receptor tyrosine kinases that are critical drivers of tumor progression.[3][4] The dual targeting of both pro-angiogenic and oncogenic growth factor pathways positions this compound as a promising therapeutic agent for various solid tumors.[2][5]

Mechanism of Action: Multi-Targeted Kinase Inhibition

This compound's efficacy stems from its ability to simultaneously block multiple critical signaling pathways. The inhibitory activity of this compound against its primary targets is summarized in the table below.

Table 1: Kinase Inhibitory Profile of this compound

| Kinase Target | IC50 (nM) | Reference(s) |

| VEGFR1 | 7 | [3][4] |

| VEGFR2 | 25 | [3][4] |

| VEGFR3 | 10 | [3][4] |

| FGFR1 | 17.5 | [3][4] |

| FGFR2 | 82.5 | [3][4] |

| FGFR3 | 237.5 | [6] |

| PDGFRα | 175 | [6] |

| PDGFRβ | 525 | [6] |

| c-Kit | 456 | [6] |

| CSF-1R | 5 | [3] |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in biochemical assays.

The inhibition of these kinases disrupts downstream signaling cascades, including the MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[7]

Modulation of the Tumor Microenvironment

Beyond its direct anti-angiogenic and anti-proliferative effects, this compound significantly modulates the TME, transforming it from an immunosuppressive to an immune-permissive state. This immunomodulatory activity is a key component of its anti-tumor efficacy.

Impact on Angiogenesis and Vascular Normalization

By potently inhibiting VEGFR signaling, this compound disrupts the formation of new blood vessels (angiogenesis) that are essential for tumor growth and metastasis.[1][8] Furthermore, this compound can induce vascular normalization, a process that leads to a more organized and less leaky tumor vasculature. This can improve the delivery of other therapeutic agents and facilitate the infiltration of immune cells into the tumor.

Reprogramming the Immune Landscape

This compound has been shown to favorably alter the composition of immune cells within the TME.

-

Increased T-Cell Infiltration: this compound treatment leads to an increase in the number of tumor-infiltrating CD3+, CD4+, and particularly CD8+ cytotoxic T-lymphocytes.[9][10] This influx of effector T-cells is critical for mounting an effective anti-tumor immune response.

-

Macrophage Depletion: this compound depletes F4/80+ tumor-associated macrophages (TAMs).[9] TAMs are often associated with an immunosuppressive M2 phenotype that promotes tumor growth and metastasis. Their reduction by this compound contributes to a more pro-inflammatory and anti-tumorigenic microenvironment.

Preclinical Efficacy

This compound has demonstrated robust anti-tumor activity as a monotherapy and in combination with other agents in various preclinical cancer models.

In Vivo Tumor Growth Inhibition

This compound has shown dose-dependent tumor growth inhibition in a variety of xenograft and syngeneic models.

Table 2: Summary of this compound's In Vivo Anti-Tumor Efficacy

| Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) / Outcome | Reference(s) |

| H1581 (FGFR1 amplified) | Lung Cancer | 5 mg/kg, PO, QD | T/C = 24% | [11] |

| DMS114 (FGFR1 amplified) | Lung Cancer | 5 mg/kg, PO, QD | T/C = 20% | [11] |

| H1299 (FGFR1 non-amplified) | Lung Cancer | 5 mg/kg, PO, QD | T/C = 41% | [11] |

| SNU16 (FGFR2 amplified) | Gastric Cancer | 10 mg/kg, PO, QD | T/C = 16% | [11] |

| MNK45 (FGFR2 wt) | Gastric Cancer | 10 mg/kg, PO, QD | T/C = 10% | [11] |

| HEC1A (FGFR2 wt) | Endometrial Cancer | 10 mg/kg, PO, QD | T/C = 12% | [11] |

| MFE296 (FGFR2 mutated) | Endometrial Cancer | 10 mg/kg, PO, QD | T/C = 22% | [11] |

| H22 | Hepatocellular Carcinoma | 10 mg/kg, PO, QD | 58.6% TGI | [7] |

| CT26 | Colon Cancer | 10 mg/kg, PO, QD | Significant TGI | [9][10] |

| MC38 | Colon Cancer | 10 mg/kg, PO, QD | 100% TGI (at day 11) | [10] |

T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100. A lower T/C value indicates greater anti-tumor activity.

Combination Therapy with Immune Checkpoint Inhibitors

The immunomodulatory effects of this compound make it an excellent candidate for combination with immune checkpoint inhibitors (ICIs) such as anti-PD-1 antibodies.

Table 3: Efficacy of this compound in Combination with Anti-PD-1

| Model | Treatment | Tumor Growth Inhibition (TGI) | Reference(s) |

| H22 | This compound (10 mg/kg) + anti-PD-1 (5 mg/kg) | 81.4% | [7] |

| H22 | This compound (10 mg/kg) | 58.6% | [7] |

| H22 | anti-PD-1 (5 mg/kg) | 50.4% | [7] |

| MC38 | This compound + anti-PD-1 | Enhanced anti-tumor activity over single agents | [9][10] |

| CT26 | This compound + anti-PD-1 | Enhanced anti-tumor activity over single agents | [9][10] |

These studies demonstrate that this compound can potentiate the anti-tumor effects of ICIs, leading to more durable responses.

Experimental Protocols

This section provides an overview of the methodologies used in key preclinical studies of this compound.

In Vivo Tumor Models

-

Cell Lines and Culture:

-

CT26 (murine colon carcinoma), MC38 (murine colon adenocarcinoma), and H22 (murine hepatocellular carcinoma) cells are commonly used.

-

Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Animal Models:

-

Syngeneic models utilize immunocompetent mice (e.g., BALB/c for CT26, C57BL/6 for MC38) to enable the study of immune interactions.

-

Xenograft models may use immunodeficient mice (e.g., nude or SCID) for the engraftment of human tumor cell lines.

-

-

Tumor Implantation:

-

Treatment Administration:

-

This compound is typically formulated in a vehicle such as 0.5% methylcellulose and administered orally (p.o.) once daily (QD).[14]

-

Anti-PD-1 antibodies are administered intraperitoneally (i.p.) or intravenously (i.v.) on a specified schedule (e.g., twice weekly).

-

-

Tumor Growth Measurement:

-

Tumor dimensions are measured regularly (e.g., twice weekly) with calipers.

-

Tumor volume is calculated using the formula: (Length x Width^2) / 2.[7]

-

Analysis of Tumor-Infiltrating Immune Cells

-

Flow Cytometry:

-

Tumors are harvested, dissociated into single-cell suspensions using enzymatic digestion (e.g., collagenase, DNase).[9][15]

-

Cells are stained with a panel of fluorescently-labeled antibodies to identify different immune cell populations.

-

A typical panel for T-cell analysis might include antibodies against CD45, CD3, CD4, CD8, and markers of activation or exhaustion like PD-1, TIM-3, and Ki67.[15][16]

-

A panel for myeloid cells might include CD45, CD11b, F4/80 (for macrophages), Ly6G (for neutrophils), and Ly6C (for monocytes).[9]

-

Data is acquired on a flow cytometer and analyzed using software like FlowJo to quantify the percentage and absolute numbers of different immune cell subsets.[5][15]

-

Gene Expression Analysis

-

NanoString nCounter Analysis:

-

RNA is extracted from tumor tissue.

-

Gene expression is profiled using a multiplexed hybridization-based assay, such as the NanoString PanCancer Immune Profiling Panel.[17][18] This panel includes genes related to various immune cell types, immune checkpoints, and inflammatory pathways.

-

Data is normalized using housekeeping genes and analyzed to identify differentially expressed genes and enriched pathways between treatment groups.[15]

-

Clinical Development and Future Directions

This compound has been evaluated in several clinical trials for various solid tumors, including breast cancer, lung cancer, and nasopharyngeal carcinoma.[5][6][19] The clinical activity observed, particularly in patients with FGF pathway-aberrant tumors, supports its targeted mechanism of action.[19] The immunomodulatory properties of this compound strongly suggest its potential for combination with immunotherapies to enhance anti-tumor responses and overcome resistance. Further clinical investigation of these combination strategies is warranted.

Conclusion

This compound is a promising multi-kinase inhibitor with a dual mechanism of action that targets both tumor angiogenesis and proliferation, and favorably modulates the tumor microenvironment. Its ability to increase the infiltration of cytotoxic T-cells and deplete immunosuppressive macrophages provides a strong rationale for its use in combination with immune checkpoint inhibitors. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the continued investigation and clinical development of this compound as a novel cancer therapeutic.

References

- 1. Laboratory protocol for the digital multiplexed gene expression analysis of nasopharyngeal swab samples using the NanoString nCounter system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ultivue.com [ultivue.com]

- 3. NanoString nCounter Gene Expression CodeSet RNA Hybridization Protocol [protocols.io]

- 4. d-nb.info [d-nb.info]

- 5. First patient dosed in the Phase Ib clinical trial of this compound by HaiHe Biopharma combined with Toripalimab [haihepharma.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. jove.com [jove.com]

- 8. researchgate.net [researchgate.net]

- 9. Laboratory protocol for the digital multiplexed gene expression analysis of nasopharyngeal swab samples using the NanoString nCounter system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro and In Vivo Activity of this compound in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aboutthathealth.com [aboutthathealth.com]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. selleckchem.com [selleckchem.com]

- 15. nanostring.com [nanostring.com]

- 16. Quantitative multiplex immunofluorescence analysis identifies infiltrating PD1+ CD8+ and CD8+ T cells as predictive of response to neoadjuvant chemotherapy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bionews.com [bionews.com]

- 18. nanostring.com [nanostring.com]

- 19. A Phase Ib Study of this compound (AL3810) in a Cohort of Patients with Recurrent and Metastatic Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Determining the IC50 of Lucitanib using an MTS Assay

These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Lucitanib in cancer cell lines using a colorimetric MTS assay. This protocol is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a potent, oral, next-generation inhibitor of vascular endothelial growth factor receptors 1-3 (VEGFR1-3), platelet-derived growth factor receptors alpha and beta (PDGFRα/β), and fibroblast growth factor receptors 1-3 (FGFR1-3). It is an angiogenesis inhibitor, meaning it targets the growth of blood vessels that supply tumors. The MTS assay is a widely used, reliable method for assessing cell viability and proliferation, making it suitable for determining the cytotoxic effects of compounds like this compound.

Signaling Pathway of this compound

This compound exerts its anti-cancer effects by simultaneously blocking key signaling pathways involved in tumor angiogenesis and growth. The diagram below illustrates the primary targets of this compound.

Caption: this compound's mechanism of action targeting key signaling pathways.

Experimental Protocol: MTS Assay for this compound IC50 Determination

This protocol outlines the steps for determining the IC50 value of this compound.

Materials

-

Cancer cell line of interest (e.g., breast, lung, colorectal cancer cell lines)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader capable of measuring absorbance at 490 nm

Experimental Workflow

The following diagram provides a visual overview of the experimental procedure.

Caption: Workflow for the MTS assay to determine this compound's IC50.

Step-by-Step Procedure

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified, 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

This compound Preparation and Treatment:

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM).

-

Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a blank (medium only).

-

After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTS Assay:

-

Add 20 µL of the MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and density.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis

-

Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate Percentage Viability:

-

Percentage Viability = [(Absorbance of treated wells) / (Absorbance of vehicle control wells)] x 100

-

-

IC50 Determination:

-

Plot the percentage viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

-

Expected IC50 Values

The IC50 of this compound can vary significantly depending on the cancer cell line. Below is a table summarizing reported IC50 values for this compound in different cell lines.

| Cell Line | Cancer Type | Reported IC50 (nM) | Reference |

| MDA-MB-231 | Breast Cancer | 11 | S. Vidal et al., Mol Cancer Ther, 2018 |

| SUM149 | Inflammatory Breast Cancer | 20 | S. Vidal et al., Mol Cancer Ther, 2018 |

| H3122 | Non-Small Cell Lung Cancer | 24 | S. Wu et al., Cancer Sci, 2020 |

| HCT116 | Colorectal Carcinoma | 31 | A. S. Kiselyov et al., ACS Med Chem Lett, 2015 |

| A549 | Lung Carcinoma | 56 | A. S. Kiselyov et al., ACS Med Chem Lett, 2015 |

Troubleshooting

-

High background: Ensure proper washing steps and avoid contamination.

-

Low signal: Increase cell seeding density or MTS incubation time.

-

Inconsistent results: Ensure accurate pipetting and uniform cell seeding. Check for DMSO toxicity at higher concentrations.

These application notes provide a comprehensive guide for the determination of this compound's IC50 using an MTS assay. Adherence to this protocol will enable researchers to obtain reliable and reproducible results for their drug development studies.

Application Notes and Protocols for Oral Administration of Lucitanib in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral administration of Lucitanib, a potent multi-tyrosine kinase inhibitor, in preclinical mouse models. The included protocols are designed to guide researchers in designing and executing in vivo efficacy and pharmacokinetic studies.

Introduction

This compound is a novel, orally administered small-molecule that selectively targets the tyrosine kinase activity of vascular endothelial growth factor receptors 1-3 (VEGFR1-3), fibroblast growth factor receptors 1-3 (FGFR1-3), and platelet-derived growth factor receptors alpha and beta (PDGFRα/β).[1][2][3][4] By inhibiting these key signaling pathways, this compound disrupts tumor angiogenesis, proliferation, and survival, making it a promising agent for cancer therapy.[1][5] Preclinical studies in various mouse xenograft models have demonstrated its dose-dependent anti-tumor activity.[3][6]

Mechanism of Action

This compound exerts its anti-tumor effects by simultaneously blocking multiple signaling pathways crucial for tumor growth and vascularization. The inhibition of VEGFRs leads to a potent anti-angiogenic effect, cutting off the tumor's blood supply.[1] Concurrently, targeting FGFRs, which are often amplified or mutated in various cancers, directly inhibits tumor cell proliferation and survival.[3][4][6] The dual inhibition of both VEGFR and FGFR pathways may offer a therapeutic advantage, especially in tumors dependent on FGFR signaling.[3][4][6]

Signaling Pathway Inhibition by this compound

Experimental Protocols

The following protocols are based on established methodologies for the oral administration of this compound in mouse xenograft models.[3][6]

Materials

-

This compound (E-3810)

-

Vehicle: 0.5% Methocel

-

Female NCr-nu/nu mice (6-8 weeks old)[7]

-

Cancer cell lines for xenograft implantation (e.g., H1581, DMS114, H1299, MFE296, SNU16, MNK45, HEC1A)[6]

-

Calipers for tumor measurement

-

Oral gavage needles

-

Standard animal housing and care facilities

Experimental Workflow

1. Preparation of this compound Formulation

-

Calculate the required amount of this compound based on the number of mice, their average weight, and the desired dose.

-

Prepare a 0.5% Methocel solution as the vehicle.

-

Suspend the calculated amount of this compound in the vehicle to achieve the final desired concentrations (e.g., for doses of 2.5, 5, 10, and 20 mg/kg).

-

Ensure the suspension is homogenous before each administration.

2. Xenograft Tumor Model Establishment

-

Subcutaneously implant tumor cells or tumor fragments into the flanks of nude mice.[3][6]

-

Allow tumors to grow to a volume of approximately 200-250 mm³.[3][6]

-

Measure tumor volumes using calipers with the formula: (length [mm] × width [mm]²) / 2.[6]

-

Randomize mice into treatment and control groups (typically 8-10 mice per group).[3][6]

3. Oral Administration of this compound

-

Administer this compound or vehicle orally once daily (QD) via gavage.[3][6]

-

The volume of administration should be adjusted based on the individual mouse's body weight.

-

Continue daily treatment for the duration of the study (e.g., 30 days).[3][6]

4. Monitoring and Endpoint

-

Measure tumor volume and body weight twice weekly.[6]

-

Monitor the general health and well-being of the animals daily.

-

Euthanize animals when the primary tumor volume exceeds 10% of the body weight or at the end of the study period.[6]

-

For pharmacokinetic studies, blood and tumor samples can be collected at various time points after the last dose (e.g., 1, 2, 4, 8, and 24 hours).[6]

Data Presentation

Table 1: In Vivo Antitumor Activity of this compound in Xenograft Models

The antitumor activity of this compound is often expressed as the percentage of tumor growth inhibition (T/C%), calculated as (median volume of treated tumors / median volume of control tumors) × 100.[6]

| Tumor Model (Cancer Type) | FGFR Status | This compound Dose (mg/kg, QD) | Best T/C% | Reference |

| H1299 (NSCLC) | FGFR1 wt | 5 | 41% | [6] |

| H1581 (NSCLC) | FGFR1 amplified | 5 | 24% | [6] |

| DMS114 (SCLC) | FGFR1 amplified | 5 | 20% | [6] |

| HEC1A (Endometrial) | FGFR2 wt | 20 | Tumor Regressions | [6][8] |

| MNK45 (Gastric) | FGFR2 wt | 20 | Tumor Regressions | [6][8] |

Table 2: Pharmacokinetic Parameters of this compound in Tumor-Bearing Mice

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion of this compound. After 12 consecutive daily oral administrations, plasma and tumor concentrations were measured.[6]

| Xenograft Model | Dose (mg/kg, QD) | Time Post-Dose (hours) | Plasma Concentration (ng/mL) | Tumor Concentration (ng/g) | Reference |

| H1299 | 2.5 | 4 | ~100 | ~200 | [6] |

| H1299 | 20 | 4 | ~1000 | ~2000 | [6] |

| H1581 | 5 | 1 | ~400 | ~500 | [6] |

| H1581 | 20 | 1 | ~1500 | ~2000 | [6] |

| DMS114 | 10 | 24 | ~100 | ~500 | [6] |

| DMS114 | 20 | 24 | ~200 | ~1000 | [6] |

Note: The values in Table 2 are approximate, as they are interpreted from graphical data in the source publication.

Discussion

The oral administration of this compound has demonstrated significant, dose-dependent antitumor activity in a variety of preclinical cancer models.[3][6] Notably, higher efficacy was observed in tumors with FGFR1 amplification, suggesting a targeted effect.[3][4][6] Pharmacokinetic analyses indicate that this compound achieves and maintains effective concentrations in both plasma and tumor tissue with repeated dosing.[4][6] These findings support the continued clinical development of this compound as a promising oral therapy for solid tumors.[1][2][9]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro and In Vivo Activity of this compound in FGFR1/2 Amplified or Mutated Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C26H25N3O4 | CID 25031915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Activity of this compound in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

Application Notes and Protocols: Immunohistochemistry for CD31 in Lucitanib-Treated Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucitanib is a potent oral inhibitor of the tyrosine kinase activity of vascular endothelial growth factor receptors 1-3 (VEGFR1-3), fibroblast growth factor receptors 1-3 (FGFR1-3), and platelet-derived growth factor receptors alpha and beta (PDGFRα/β)[1][2]. Its mechanism of action is centered on the disruption of key signaling pathways involved in tumor angiogenesis and cell proliferation[3]. By targeting VEGFR and FGFR, this compound effectively inhibits the formation of new blood vessels, a process critical for tumor growth and metastasis[1][3].

CD31, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), is a well-established marker for endothelial cells and is widely used to assess microvessel density (MVD) in tumors[4]. Immunohistochemistry (IHC) for CD31 is a standard method to visualize and quantify the extent of tumor angiogenesis. In the context of this compound treatment, a reduction in CD31 staining is indicative of the drug's anti-angiogenic activity. Studies have shown that this compound treatment significantly reduces tumor vessel density, as assessed by a decrease in CD31 staining. Specifically, in CT26 tumors, this compound has been observed to reduce CD31+ vessels.

These application notes provide a comprehensive overview and detailed protocols for performing and quantifying CD31 immunohistochemistry in tumor tissues treated with this compound.

Data Presentation